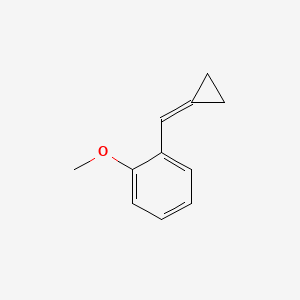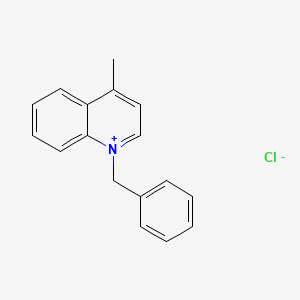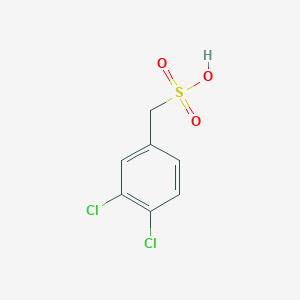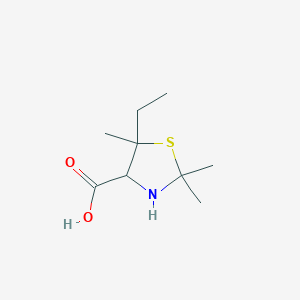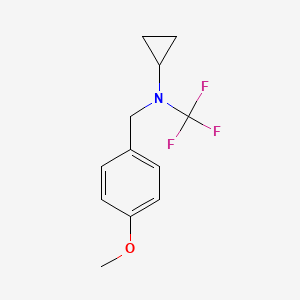![molecular formula C10H11NO4 B13966788 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is a complex organic compound featuring a unique structure that combines elements of dioxin and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxin ring, followed by the introduction of the pyridine moiety. The final step involves the acetylation of the methyl group attached to the pyridine ring. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the function of various biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl chloride
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl bromide
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl ether
Uniqueness
What sets (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate apart from similar compounds is its acetyl group. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-8-2-3-9-10(11-8)14-5-4-13-9/h2-3H,4-6H2,1H3 |
Clave InChI |
QVEGRVAJJUIPFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC2=C(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


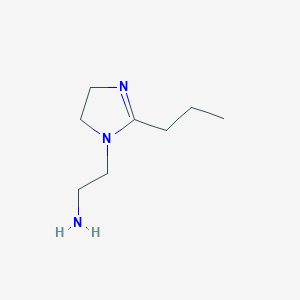
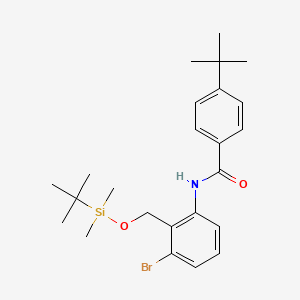

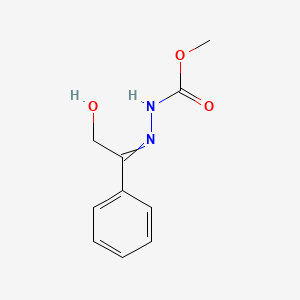

![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)

